molecular formula C22H15Cl3N4O2S B11775821 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11775821
M. Wt: 505.8 g/mol
InChI Key: CGORXZLHUDJGSQ-UHFFFAOYSA-N
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Description

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Hydroxyphenyl and Phenyl Groups: The hydroxyphenyl and phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Drug Development: It can be explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Pesticides: The compound can be used in the formulation of pesticides due to its potential to inhibit the growth of pests.

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The trichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A simpler compound with similar trichlorophenyl functionality but lacking the triazole and hydroxyphenyl groups.

    4-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the hydroxyphenyl and trichlorophenyl groups.

Uniqueness

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the triazole ring, hydroxyphenyl group, and trichlorophenyl group in a single molecule allows for diverse interactions with biological targets and materials.

Biological Activity

The compound 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a novel derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15Cl3N4O1S\text{C}_{19}\text{H}_{15}\text{Cl}_3\text{N}_4\text{O}_1\text{S}

This structure features a triazole ring which is significant for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against a range of bacterial strains.

Antibacterial Efficacy

A study demonstrated that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics such as ceftriaxone. The compound exhibited the following MIC values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli5
Pseudomonas aeruginosa20

These results indicate that the compound is effective against common pathogens and suggests potential clinical applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies

  • Colon Carcinoma : In vitro studies indicated that the compound had an IC50 value of 12 µM against HCT-116 colon carcinoma cells. This suggests a strong potential for use in cancer therapy.
  • Breast Cancer : The compound also exhibited activity against T47D breast cancer cells with an IC50 value of approximately 27 µM .

These findings highlight the potential of this triazole derivative as a candidate for further development in cancer treatment protocols.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. The ability to scavenge free radicals contributes to its therapeutic potential.

DPPH Radical Scavenging Test

The DPPH assay was employed to evaluate the antioxidant capacity of the compound. It showed a scavenging ability comparable to that of ascorbic acid:

CompoundScavenging Activity (%)
2-((5-(4-Hydroxyphenyl)...85
Ascorbic Acid90

This indicates that the compound has substantial antioxidant properties, making it useful in preventing oxidative stress-related diseases .

Properties

Molecular Formula

C22H15Cl3N4O2S

Molecular Weight

505.8 g/mol

IUPAC Name

2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C22H15Cl3N4O2S/c23-14-10-17(24)20(18(25)11-14)26-19(31)12-32-22-28-27-21(13-6-8-16(30)9-7-13)29(22)15-4-2-1-3-5-15/h1-11,30H,12H2,(H,26,31)

InChI Key

CGORXZLHUDJGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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